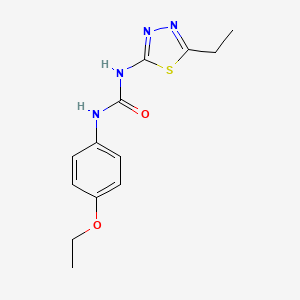![molecular formula C22H20N2O2 B5874981 N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide, also known as BAMI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BAMI is a carboximidamide derivative that has been synthesized using various methods, and has shown promising results in pre-clinical studies.
作用机制
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a critical role in cancer development and progression by altering the expression of genes involved in cell growth and survival. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide inhibits HDAC activity, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
实验室实验的优点和局限性
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis methods. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide is also highly selective for HDAC inhibition, which reduces the risk of off-target effects. However, N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has limitations in its solubility and stability, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide research, including the development of more potent and selective HDAC inhibitors, the investigation of N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide's effects on cancer stem cells, and the evaluation of N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide in combination with other anti-cancer therapies. Additionally, N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, warrant further investigation.
合成方法
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide can be synthesized using several methods, including the reaction of 4-biphenylylacetic acid with 2-methylbenzenecarboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. Another method involves the reaction of 4-biphenylylacetic acid with 2-methylbenzenecarboxylic acid, followed by the addition of thionyl chloride and N-methylimidazole. Both methods yield N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide with high purity and yield.
科学研究应用
N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
属性
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(23)24-26-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLGAGLUAAQPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)

![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)

![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)


![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)